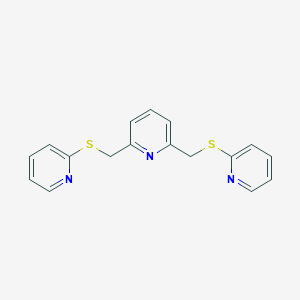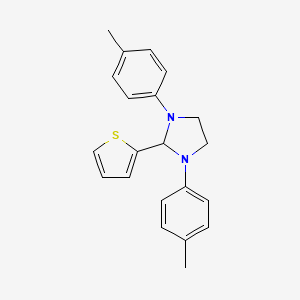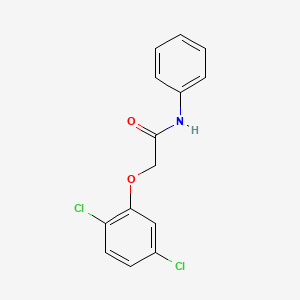
2,6-Bis(2-pyridylthiomethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-pyridylthiomethyl)pyridine: is an organic compound that features a pyridine ring substituted with two pyridylthiomethyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-pyridylthiomethyl)pyridine typically involves the reaction of 2,6-dichloromethylpyridine with 2-mercaptopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptopyridine attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,6-Bis(2-pyridylthiomethyl)pyridine can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiols.
Substitution: The pyridylthiomethyl groups can participate in substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Bis(2-pyridylthiomethyl)pyridine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit interesting catalytic properties and are studied for their potential use in various catalytic processes.
Biology: The compound’s ability to form metal complexes makes it useful in bioinorganic chemistry, where it can be used to model metalloenzymes and study their mechanisms.
Medicine: Research is ongoing to explore the potential medicinal applications of metal complexes formed with this compound, particularly in the development of new therapeutic agents.
Industry: In materials science, the compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 2,6-Bis(2-pyridylthiomethyl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and thiomethyl groups act as donor atoms, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic and biological processes, depending on the nature of the metal and the specific application.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(2-benzimidazolyl)pyridine: This compound also features a pyridine ring substituted at the 2 and 6 positions, but with benzimidazolyl groups instead of pyridylthiomethyl groups.
2,6-Bis(2-thienyl)pyridine: This compound has thienyl groups at the 2 and 6 positions of the pyridine ring.
Uniqueness: 2,6-Bis(2-pyridylthiomethyl)pyridine is unique due to the presence of sulfur atoms in the thiomethyl groups, which can participate in various chemical reactions and form strong metal-sulfur bonds. This makes it particularly useful in coordination chemistry and catalysis, where the sulfur atoms can enhance the stability and reactivity of metal complexes.
Eigenschaften
IUPAC Name |
2,6-bis(pyridin-2-ylsulfanylmethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S2/c1-3-10-18-16(8-1)21-12-14-6-5-7-15(20-14)13-22-17-9-2-4-11-19-17/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHOHXFQOEXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NC(=CC=C2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5613256.png)
![6,8-dimethyl-2-{[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5613258.png)
![1-tert-butyl-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5613264.png)
![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5613282.png)
![3-[(3R,4S)-4-(dimethylamino)-1-(quinoline-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5613286.png)
![7-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5613293.png)
![N-[cyclopropyl(4-methyl-2-pyridinyl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5613301.png)
![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613314.png)

![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL CYCLOHEXANECARBOXYLATE](/img/structure/B5613325.png)
![3,4-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5613344.png)
